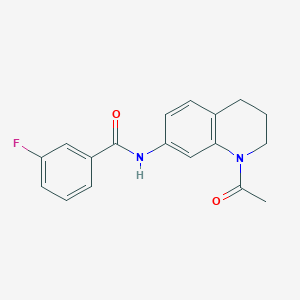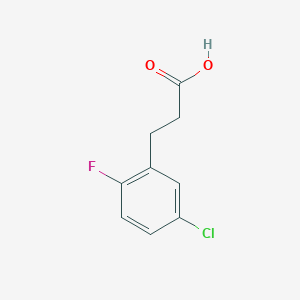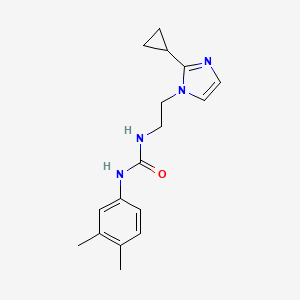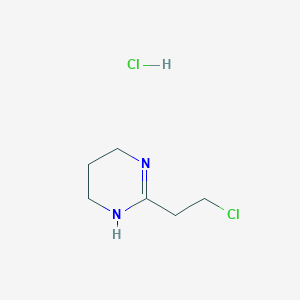
3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that is involved in the regulation of cell growth, proliferation, and differentiation. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
The synthesis of quinazoline-2,4-dione derivatives, including compounds structurally related to 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione, has been explored for their potential cytotoxic activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar quinazoline core, have demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. Some of these compounds exhibited IC50 values less than 10 nM, indicating their strong potential as anticancer agents (Deady et al., 2003).
Herbicidal Applications
Quinazoline-2,4-dione derivatives have also been investigated for their herbicidal activity, particularly as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This enzyme is a significant target in herbicide discovery due to its role in the biosynthesis of plastoquinone and vitamin E, which are crucial for plant growth. Novel pyrazole-quinazoline-2,4-dione hybrids, based on this scaffold, showed excellent potency against AtHPPD, indicating their potential as effective herbicides. Some compounds demonstrated complete inhibition against tested weeds at specific application rates, showcasing a broad spectrum of weed control (He et al., 2020).
Synthesis Techniques
The synthesis of quinazoline-2,4-diones from carbon dioxide and 2-aminobenzonitriles using cesium carbonate as a catalyst represents a significant advancement in green chemistry. This method provides an efficient protocol for producing key intermediates for several drugs, highlighting the versatility and potential environmental benefits of using carbon dioxide in chemical synthesis (Patil et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-1-(2-oxoethyl)quinazoline-2,4(1H,3H)-dione, which is then reacted with benzaldehyde to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "ethyl acetoacetate", "benzaldehyde" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(3,4-dimethoxyphenyl)-1-(2-oxoethyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(3,4-dimethoxyphenyl)-1-(2-oxoethyl)quinazoline-2,4(1H,3H)-dione with benzaldehyde in the presence of a catalyst such as piperidine or pyridine to form 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione." ] } | |
| 899922-27-1 | |
Fórmula molecular |
C24H20N2O5 |
Peso molecular |
416.433 |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-1-phenacylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H20N2O5/c1-30-21-13-12-17(14-22(21)31-2)26-23(28)18-10-6-7-11-19(18)25(24(26)29)15-20(27)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
Clave InChI |
SYYKRAQBQZIAAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2935609.png)

![(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B2935611.png)
![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935612.png)





![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2935621.png)

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935627.png)
